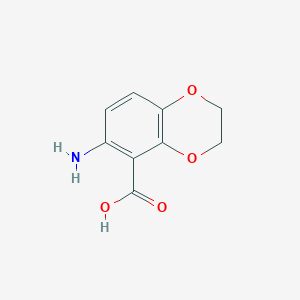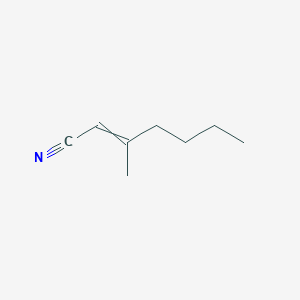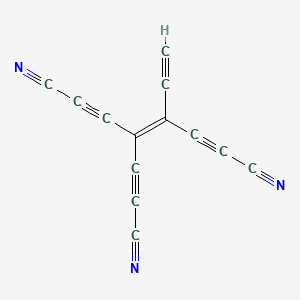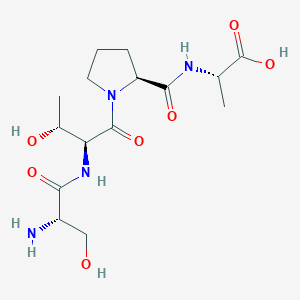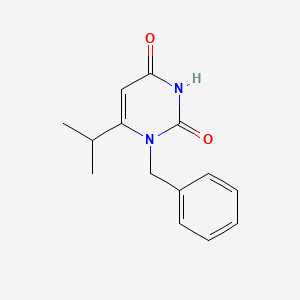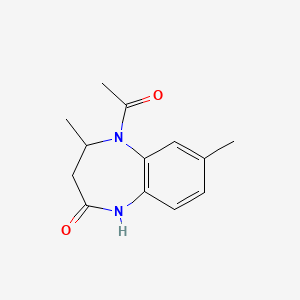![molecular formula C23H17Cl2N B14210916 4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole CAS No. 820213-28-3](/img/structure/B14210916.png)
4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two 4-chlorophenyl groups and a phenyl group attached to a dihydropyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole typically involves the condensation of 4-chlorobenzaldehyde with appropriate amines under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Eigenschaften
CAS-Nummer |
820213-28-3 |
|---|---|
Molekularformel |
C23H17Cl2N |
Molekulargewicht |
378.3 g/mol |
IUPAC-Name |
4-[bis(4-chlorophenyl)methylidene]-5-phenyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C23H17Cl2N/c24-19-10-6-16(7-11-19)22(17-8-12-20(25)13-9-17)21-14-15-26-23(21)18-4-2-1-3-5-18/h1-13H,14-15H2 |
InChI-Schlüssel |
LZZQFVLZRBPYKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(C1=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]-](/img/structure/B14210833.png)
![1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14210835.png)

![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)

![Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]-](/img/structure/B14210869.png)
![[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane)](/img/structure/B14210871.png)
![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)
